3,4-Di-o-galloylshikimicacid
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Overview
Description
3,4-Di-o-galloylshikimic acid: is a natural product derived from plant sources. It has the molecular formula C21H18O13 and a molecular weight of 478.36 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Di-o-galloylshikimic acid involves the esterification of shikimic acid with gallic acid. The reaction typically requires the use of a catalyst and specific reaction conditions to ensure the formation of the desired product .
Industrial Production Methods: the compound can be isolated from plant sources where it naturally occurs .
Chemical Reactions Analysis
Types of Reactions: 3,4-Di-o-galloylshikimic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions to form esters and ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Acid chlorides and anhydrides are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, 3,4-Di-o-galloylshikimic acid is used as a precursor for the synthesis of various bioactive compounds. It is also studied for its antioxidant properties .
Biology: In biological research, the compound is investigated for its potential role in modulating biological pathways and its effects on cellular processes .
Medicine: In medicine, 3,4-Di-o-galloylshikimic acid is explored for its potential therapeutic applications, including its anti-inflammatory and anticancer properties .
Industry: In the industry, the compound is used in the formulation of nutraceuticals and dietary supplements due to its health benefits .
Mechanism of Action
The mechanism of action of 3,4-Di-o-galloylshikimic acid involves its interaction with various molecular targets and pathways. The compound exerts its effects through:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Properties: It induces apoptosis and inhibits the proliferation of cancer cells.
Comparison with Similar Compounds
- 3,5-Di-o-galloylshikimic acid
- Theogallin
- Chebulinic acid
Comparison: 3,4-Di-o-galloylshikimic acid is unique due to its specific structure and the presence of two galloyl groups attached to the shikimic acid backbone.
Properties
Molecular Formula |
C21H18O13 |
---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
(3R,4R,5R)-3-hydroxy-4,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C21H18O13/c22-10-2-8(3-11(23)16(10)27)20(31)33-15-6-7(19(29)30)1-14(26)18(15)34-21(32)9-4-12(24)17(28)13(25)5-9/h1-5,14-15,18,22-28H,6H2,(H,29,30)/t14-,15-,18-/m1/s1 |
InChI Key |
UFDJVOQZZQZYJG-IIDMSEBBSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O |
Canonical SMILES |
C1C(C(C(C=C1C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O |
Origin of Product |
United States |
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